molecular formula C13H17N3O3 B2648092 4-(4-Methylpiperazine-1-carboxamido)benzoic acid CAS No. 680983-11-3

4-(4-Methylpiperazine-1-carboxamido)benzoic acid

Cat. No. B2648092
M. Wt: 263.297
InChI Key: CGGJCTFGTFMUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868205B2

Procedure details

A solution of 162 (1.39 g, 4.77 mmol) and LiOH.H2O (300 mg, 7.16 mmol) in 1:1 THF:water (8 ml) was stirred at room temperature for 24 h. 1 M HCl was added to reach pH=5 and the solvent was evaporated. The title compound was purified by preparative HPLC (Aquasil C18, reverse phase, eluent: MeOH/water) to give 979 mg (78%) of the title compound 163 as a white powder. 1H NMR: (400 MHz, DMSO) δ (ppm): 8.81 (s, 1H), 7.78 (dt, J=8.6, 1.8 Hz, 2H), 7.53 (dt, J=8.8, 2.0 Hz, 2H), 3.44 (t, J=4.9 Hz, 4H), 2.31 (t, J=5.0 Hz, 4H), 2.19 (s, 3H).
Name
162
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([NH:10][C:11]2[CH:21]=[CH:20][C:14]([C:15]([O:17]CC)=[O:16])=[CH:13][CH:12]=2)=[O:9])[CH2:4][CH2:3]1.O[Li].O.C1COCC1.Cl>O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([NH:10][C:11]2[CH:21]=[CH:20][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=2)=[O:9])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
162
Quantity
1.39 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
300 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The title compound was purified by preparative HPLC (Aquasil C18, reverse phase, eluent: MeOH/water)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 979 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.